5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Description
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported . For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar fluorinated pyrazole compounds include a one-pot three-component reaction under microwave irradiation and oxidative aromatization of pyrazoline under conventional heating .Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
This compound belongs to a class of molecules investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. Research has shown that certain pyrazolo[1,5-a]-1,3,5-triazines, which share a structural resemblance, have potent PDE4 inhibitory effects, demonstrating significant selectivity and effectiveness in preliminary biological testing, including the inhibition of LPS-induced TNFalpha release from human mononuclear cells. Such compounds were selected for further biological evaluation, highlighting their potential in scientific research aimed at treating conditions like inflammation and other diseases related to PDE4 activity (Raboisson et al., 2003).
Herbicide Development
Another area of application is in the development of herbicides. Derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one have been synthesized and shown to exhibit excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This suggests that similar structures, including 5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, could be explored for their potential as herbicides (Li et al., 2008).
Antiviral Research
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has identified compounds with significant anti-influenza A virus (subtype H5N1) activity. This indicates the potential of this compound in antiviral research, particularly against bird flu influenza, highlighting its utility in the synthesis of compounds with antiviral properties (Hebishy et al., 2020).
Anticonvulsant Activity
The compound is structurally similar to molecules studied for their anticonvulsant activity. For instance, imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines have been synthesized and tested, with some showing potent activity against seizures induced by maximal electroshock. This suggests that similar compounds, including this compound, could be valuable in the research and development of new anticonvulsant drugs (Kelley et al., 1995).
Antimicrobial Agents
A series of compounds derived from structures similar to this compound have been synthesized and evaluated for antimicrobial activities. These studies have led to the discovery of novel compounds with moderate to good activities against various bacterial and fungal strains, indicating the potential of this compound in the development of new antimicrobial agents (Jadhav et al., 2017).
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-13-4-2-12(3-5-13)16-8-17-18(26)24(22-10-25(17)23-16)9-11-1-6-14(20)15(21)7-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMWSRPMQWPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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